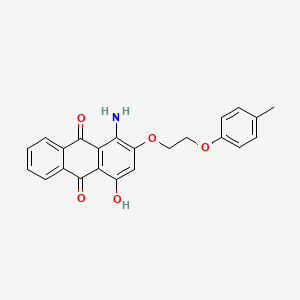

1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone

Description

Properties

CAS No. |

26219-05-6 |

|---|---|

Molecular Formula |

C23H19NO5 |

Molecular Weight |

389.4 g/mol |

IUPAC Name |

1-amino-4-hydroxy-2-[2-(4-methylphenoxy)ethoxy]anthracene-9,10-dione |

InChI |

InChI=1S/C23H19NO5/c1-13-6-8-14(9-7-13)28-10-11-29-18-12-17(25)19-20(21(18)24)23(27)16-5-3-2-4-15(16)22(19)26/h2-9,12,25H,10-11,24H2,1H3 |

InChI Key |

SMEDYRMOLZVXSL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |

Origin of Product |

United States |

Preparation Methods

Reduction and Cyclization Approach

A well-documented method involves the reduction of 3-nitrobenzoylbenzoic acid derivatives followed by ring closure to form the anthraquinone nucleus. According to a patented process, the reaction proceeds as follows:

- Starting from 3-nitrobenzoylbenzoic acid derivatives, reduction is carried out using reducing agents such as iron, sulfur, paraformaldehyde, or alkali metal salts of hydroxymethanesulfinic acid.

- The reaction requires at least 4 to 7 redox equivalents of reducing agent per nitro group to achieve up to 80% conversion.

- The reduced intermediate is then heated in 5% oleum (sulfuric acid with sulfur trioxide) in the presence of boric acid or boron trihalide catalysts at 140–170°C to induce ring closure forming 1-amino-4-hydroxyanthraquinone derivatives.

- The product is isolated by precipitation in water and purified by washing and drying.

This method is economical and technically simple, providing good yields of amino-hydroxy anthraquinones substituted at the 2- and 3-positions.

| Step | Conditions/Notes | Yield/Outcome |

|---|---|---|

| Reduction of nitro group | Fe, S, paraformaldehyde, or alkali metal salt; 4-7 redox eq. | ~80% conversion |

| Ring closure | 5% oleum, 140–170°C, boric acid catalyst | Formation of 1-amino-4-hydroxyanthraquinone derivatives |

| Work-up | Precipitation in water, filtration, washing | Purified amino-hydroxy anthraquinone |

Analytical and Purification Techniques

The product 1-amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone can be analyzed and purified using:

- Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Using a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility). Columns with 3 µm particle size enable fast UPLC applications.

- Isolation of impurities: The chromatographic method is scalable for preparative separations and useful for pharmacokinetic studies.

Summary Table of Preparation Methods

| Step | Method/Conditions | Key Reagents/Catalysts | Yield/Notes |

|---|---|---|---|

| 1. Reduction & ring closure | Reduction of nitrobenzoylbenzoic acid; heating in oleum with boric acid catalyst | Fe, S, paraformaldehyde; boric acid; 5% oleum | Up to 80% conversion; 40% isolated yield in examples |

| 2. Nucleophilic substitution | Reaction of 1-amino-2-chloro-4-hydroxyanthraquinone with 2-(4-methylphenoxy)ethanol in organic solvent with base and phase-transfer catalyst | Chlorobenzene; K2CO3; quaternary ammonium salt | Efficient substitution; mild conditions |

| 3. Purification & analysis | RP-HPLC with MeCN/water/phosphoric acid or formic acid | Newcrom R1 HPLC column | Suitable for purity and impurity profiling |

Chemical Reactions Analysis

1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The amino group can be reduced to an amine or further to a hydrocarbon.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

Biology: Investigated for its potential as a fluorescent probe due to its chromophoric properties.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.

Mechanism of Action

The mechanism of action of 1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone involves its interaction with biological molecules through its functional groups. The amino and hydroxy groups can form hydrogen bonds with proteins and nucleic acids, potentially disrupting their normal function. The compound’s ability to intercalate into DNA and generate reactive oxygen species may contribute to its anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of the target compound with its analogues:

*Estimated using fragment-based methods due to lack of experimental data.

Key Observations:

- Substituent Effects on Solubility: The target compound’s 2-(4-methylphenoxy)ethoxy chain balances hydrophobicity (logP ~4.5) with moderate solubility in organic solvents. In contrast, Disperse Red 53’s longer ethoxy chain with a terminal methoxy group reduces logP (~3.2) and enhances aqueous solubility, making it suitable for dye applications .

Biological Activity

1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone (CAS Number: 26219-05-6) is a synthetic compound belonging to the anthraquinone class, known for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article examines the biological activity of this compound, exploring its synthesis, mechanisms of action, and efficacy against various cell lines.

| Property | Value |

|---|---|

| Molecular Formula | C23H19NO5 |

| Molecular Weight | 389.40 g/mol |

| Density | 1.366 g/cm³ |

| Boiling Point | 666.9 °C |

| LogP | 4.097 |

Synthesis and Derivatives

The synthesis of this compound involves several steps, including methylation and acylation processes. Research has shown that modifications to the anthraquinone structure can significantly enhance its biological properties. For instance, derivatives synthesized from aminoanthraquinones have demonstrated potent cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and Hep-G2 (liver cancer) .

Anticancer Activity

This compound exhibits significant cytotoxic effects on various cancer cell lines. The following table summarizes the IC50 values for this compound and its derivatives:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | Not specified |

| Hep-G2 | Not specified | |

| 3a | MCF-7 | 1.1 |

| Hep-G2 | 1.2 | |

| 5a | MCF-7 | 1.1 |

| Hep-G2 | 3.0 | |

| 5b | MCF-7 | 3.0 |

| Hep-G2 | 13.0 |

The data indicates that derivatives like 3a and 5a show strong cytotoxicity, with IC50 values as low as 1.1 µg/mL , suggesting high potency against these cancer cell lines .

Antimicrobial Activity

In addition to anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, Candida albicans, and Escherichia coli. The results indicate that certain derivatives possess notable antimicrobial effects, further expanding the potential applications of this compound in therapeutic settings .

The mechanism by which this compound exerts its biological effects is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative stress can trigger apoptotic pathways, effectively promoting cell death in malignant cells while sparing normal cells .

Case Studies

Several studies have explored the efficacy of aminoanthraquinone derivatives in clinical settings:

- Study on MCF-7 Cells : A study demonstrated that compounds derived from aminoanthraquinones exhibited significant cytotoxicity against MCF-7 cells with IC50 values ranging from 1.1 to 3.0 µg/mL .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of these compounds against MRSA and found promising results, indicating potential for development as antimicrobial agents .

Q & A

Q. What spectroscopic and chromatographic methods are recommended for identifying and characterizing 1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone?

Answer:

- HPLC Analysis : Use reverse-phase (RP) chromatography with a Newcrom R1 column. A validated method employs a mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min flow rate, with UV detection at 520 nm. Retention times and peak purity should be compared to reference standards .

- Spectroscopic Identification :

- UV-Vis : Anthraquinone derivatives typically exhibit strong absorption bands at 250–300 nm (π→π* transitions) and 400–600 nm (n→π* transitions).

- Mass Spectrometry (MS) : Confirm molecular weight (C₃₁H₂₇NO₆, theoretical MW 533.55) via high-resolution MS.

- NMR : Analyze substituent positions using ¹H and ¹³C NMR, focusing on aromatic protons (δ 6.8–8.5 ppm) and ether linkages (δ 3.5–4.5 ppm) .

Q. What are the standard protocols for synthesizing this compound, and what critical reaction parameters must be controlled?

Answer:

- Key Synthesis Steps :

- Etherification : React 1-amino-4-hydroxy-2-chloroanthraquinone with 2-(4-methylphenoxy)ethanol under alkaline conditions (e.g., K₂CO₃ in DMF) at 120–130°C for 8–12 hours.

- Purification : Isolate via column chromatography (silica gel, eluent: dichloromethane/methanol 95:5).

- Critical Parameters :

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities (e.g., anticancer vs. antimicrobial efficacy) of this anthraquinone derivative?

Answer:

- Experimental Design :

- Dose-Response Studies : Test across a wide concentration range (0.1–100 µM) to identify therapeutic windows and cytotoxic thresholds.

- Mechanistic Profiling : Use RNA sequencing or proteomics to compare pathways affected in cancer cells (e.g., apoptosis) vs. microbial targets (e.g., membrane disruption).

- Comparative Analysis : Benchmark against structurally similar anthraquinones (e.g., 1-Amino-3-chloro-4-hydroxy-2-phenoxyanthraquinone) to isolate the impact of the 2-(4-methylphenoxy)ethoxy substituent .

Q. What strategies optimize the yield of the target compound while minimizing byproducts like 1',6'-bis-(1-amino-4-hydroxyanthraquinonyloxy)-hexane?

Answer:

- Reaction Optimization :

- Stoichiometry : Use a 3:1 molar ratio of 2-(4-methylphenoxy)ethanol to anthraquinone precursor to limit oligomerization.

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency at lower temperatures.

- Byproduct Mitigation :

Q. How does the logP value (5.12) influence this compound’s bioavailability and cellular uptake in pharmacological studies?

Answer:

- Bioavailability Prediction : The high logP suggests strong lipid membrane permeability but potential solubility limitations. Use computational tools (e.g., SwissADME) to predict absorption and distribution.

- Experimental Validation :

Q. What analytical techniques are suitable for detecting degradation products under varying storage conditions?

Answer:

Q. How do researchers validate the compound’s purity for in vitro bioassays, and what thresholds are acceptable?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.